6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate is a useful research compound. Its molecular formula is C20H18N2O5S and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that compounds containing the imidazole moiety, such as this one, have a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific effects depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various microbial infections .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biological Activity
6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate (CAS No. 210639-97-7) is a synthetic compound that combines features of chromenone and benzimidazole structures. This unique combination suggests a range of potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula for this compound is C20H18N2O5S with a molecular weight of approximately 398.43 g/mol. Its structure includes a methanesulfonate group, which is known to enhance solubility and bioavailability in biological systems.
Property | Value |
---|---|
Molecular Formula | C20H18N2O5S |
Molecular Weight | 398.43 g/mol |
CAS Number | 210639-97-7 |
Purity | ≥95% |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The imidazole moiety can inhibit various enzymes, particularly those involved in metabolic pathways.
- DNA Intercalation : The planar structure allows intercalation between DNA base pairs, potentially disrupting replication and transcription processes.
- Receptor Modulation : The compound may interact with specific cellular receptors, influencing signal transduction pathways associated with inflammation and cancer progression.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing the benzimidazole structure possess significant antibacterial and antifungal properties. The compound's ability to disrupt microbial cell walls contributes to its efficacy against various pathogens.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly through its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. Research suggests that it may target specific oncogenic pathways, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In vitro studies indicate that the compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases.
Case Studies
- Anticancer Activity : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy : In another study, the compound exhibited strong antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high solubility in aqueous environments, which is beneficial for oral bioavailability. Factors such as pH and temperature can influence its stability and absorption rates.
Properties
IUPAC Name |
[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-4-12-9-13-18(10-17(12)27-28(3,24)25)26-11-14(19(13)23)20-21-15-7-5-6-8-16(15)22(20)2/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVKKSYHHNNACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OS(=O)(=O)C)OC=C(C2=O)C3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.